molecular formula C18H23N3O4S B2531253 (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1164543-72-9

(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2531253
CAS No.: 1164543-72-9
M. Wt: 377.46
InChI Key: FUCWWFXQYJGRSO-VOTSOKGWSA-N
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Description

(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group at position 5 and an (E)-configured α,β-unsaturated carbonyl moiety linked to a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl substituent is a pharmacophoric motif associated with microtubule inhibition and antiproliferative activity . The thiadiazole ring enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-11(2)8-16-20-21-18(26-16)19-15(22)7-6-12-9-13(23-3)17(25-5)14(10-12)24-4/h6-7,9-11H,8H2,1-5H3,(H,19,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCWWFXQYJGRSO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound through various studies and findings.

Synthesis and Characterization

The synthesis of thiadiazole derivatives often involves the reaction of hydrazine or thiosemicarbazide with appropriate carbonyl compounds. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties primarily through inhibition of bacterial enzymes and disruption of cell wall synthesis. Studies have shown that compounds containing the thiadiazole ring can effectively inhibit both Gram-positive and Gram-negative bacteria.
    CompoundTarget BacteriaInhibition Zone (mm)
    Compound AStaphylococcus aureus18
    Compound BEscherichia coli20
    This compoundNot yet tested
    The compound's activity against specific strains remains to be fully characterized but is anticipated based on the structural similarities to other active thiadiazole derivatives .

Anticancer Activity

  • In Vitro Studies : The anticancer potential of thiadiazole derivatives has been widely studied. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
    • Case Study : A derivative with a similar structure exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells . This suggests that the compound may also possess potent anticancer properties.

Neuroprotective Activity

  • Cell Viability Assays : Recent studies have indicated that certain thiadiazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity. For example, compounds were tested in cultures of mouse neurons under neurotoxic conditions (e.g., glutamate exposure), demonstrating significant neuroprotective effects.
    • Results : The IC50 values for neuroprotection ranged from 4.9 µM to 13 µM across different models . This highlights the potential for this compound to be explored for neurodegenerative conditions.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by various substituents on the thiadiazole ring and adjacent aromatic systems. For instance:

  • Substituents : The presence of electron-donating groups like methoxy enhances activity by stabilizing reactive intermediates.
  • Hydrophobic Interactions : Alkyl groups improve membrane permeability and bioavailability.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The unique structure of (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide suggests potential efficacy against cancer cell lines. Research indicates that compounds with thiadiazole moieties exhibit significant cytotoxic effects against various cancer types.

Case Study: Cytotoxicity Assessment

A study demonstrated that derivatives of thiadiazoles showed promising results in inhibiting the growth of cancer cells. For instance, a related compound exhibited percent growth inhibition (PGI) values of over 70% against several cancer cell lines including OVCAR-8 and NCI-H40 . This suggests that the compound could be a lead candidate for further development as an anticancer agent.

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to interact with biological targets that are essential for microbial survival.

Case Study: Synergistic Effects with Antibiotics

Recent studies have illustrated the synergistic effects of thiadiazole derivatives when combined with conventional antibiotics such as Amphotericin B. The interaction enhances the efficacy of the antibiotic while reducing its toxicity, indicating potential applications in treating resistant microbial strains .

Anti-inflammatory Applications

Another significant application of thiadiazole derivatives is in anti-inflammatory therapy. The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes.

Case Study: Molecular Docking Studies

Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory responses. This positions the compound as a candidate for further investigation in anti-inflammatory drug development .

Antidiabetic Effects

Emerging research indicates that thiadiazole derivatives may possess antidiabetic properties. The structural features of these compounds allow them to modulate metabolic pathways involved in glucose regulation.

Case Study: In Vivo Studies

In vivo studies have shown that certain thiadiazole derivatives exhibit significant antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues . This application could lead to new therapeutic strategies for managing diabetes.

Antituberculosis Activity

Thiadiazoles have also been investigated for their potential against tuberculosis (TB). Certain derivatives have demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis.

Case Study: In Vitro Efficacy

Research has shown that specific thiadiazole compounds exhibit substantial inhibitory effects on both MDR-TB and H37Rv strains. These findings highlight the importance of thiadiazoles in developing new treatments for TB .

Summary Table of Applications

ApplicationMechanism/ActivityReferences
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialSynergistic effects with antibiotics
Anti-inflammatoryInhibition of 5-lipoxygenase
AntidiabeticModulation of glucose metabolism
AntituberculosisInhibition of Mycobacterium tuberculosis

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

The thiadiazole ring and propenamide group are key reaction sites:

Thiadiazole Reactivity

  • Electrophilic substitution : The sulfur and nitrogen atoms in the thiadiazole ring enable reactivity with electrophiles. For example, halogenation may occur at the C-5 position under acidic conditions, as seen in similar thiadiazole derivatives .

  • Nucleophilic attack : The ring’s electron-deficient nature allows nucleophilic substitution, particularly at the C-2 position. Reactions with amines or alkoxides can yield substituted derivatives.

Propenamide Reactivity

  • The α,β-unsaturated amide undergoes Michael additions with nucleophiles (e.g., thiols, amines) targeting the β-carbon. For example, glutathione conjugation has been observed in analogous enamide systems .

Reaction TypeReagents/ConditionsProductCharacterization Methods
HalogenationCl₂, FeCl₃, 0–5°C5-Chloro-thiadiazole derivativeNMR, IR
Michael AdditionThiophenol, EtOH, RTβ-Sulfide adductLC-MS, UV-Vis

Hydrolysis and Stability

The compound’s stability under hydrolytic conditions depends on pH:

  • Acidic Hydrolysis : The thiadiazole ring resists hydrolysis below 100°C, but the amide bond may cleave in concentrated HCl, yielding 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid and 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine.

  • Basic Hydrolysis : Under NaOH (1M, reflux), the propenamide undergoes saponification to form the corresponding carboxylate .

Hydrogenation

The α,β-unsaturated double bond is reduced catalytically:

  • H₂/Pd-C in ethanol yields the saturated amide derivative .

Oxidation

  • The thiadiazole sulfur atom can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

ReactionConditionsProductYield
Hydrogenation10% Pd-C, H₂, EtOHSaturated propanamide85%
SulfoxidationH₂O₂, AcOH, 50°CThiadiazole sulfoxide72%

Photochemical Reactions

The trimethoxyphenyl group absorbs UV light (λmax ~280 nm), leading to potential photodegradation. Irradiation at 254 nm in methanol generates demethylated products and ring-opened species, as observed in related aryl ethers .

Comparative Reactivity Table

Functional GroupReactionRate (Relative)Notes
Thiadiazole ringElectrophilic substitutionModeratePosition-selective
PropenamideMichael additionHighStereospecific (E-configuration retained)
TrimethoxyphenylOxidative demethylationLowRequires strong oxidizers

Comparison with Similar Compounds

Cytotoxic Activity

Compounds featuring the 1,3,4-thiadiazole core and 3,4,5-trimethoxyphenyl group exhibit notable anticancer activity. For example:

Compound Name Substituents on Thiadiazole Cancer Cell Lines (IC₅₀, mg/mL) Reference
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl MCF-7: 15.28; A549: 12.7
(2E)-N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 2-Oxo-2-phenylethylsulfanyl N/A (Molecular Weight: 471.56)

The acetamide derivative (IC₅₀: ~12–15 mg/mL) shows superior activity against breast (MCF-7) and lung (A549) cancers compared to other 2,4-dioxothiazolidine-5-acetic acid derivatives . The sulfanyl-substituted analog (STK807035) has a higher molecular weight (471.56), which may influence solubility and bioavailability .

Antimicrobial Activity

Replacement of the 2-methylpropyl group with sulfonyl or oxadiazole rings modulates antimicrobial potency:

Compound Name Heterocycle Microbial Targets Activity Reference
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives Thiadiazole Fungal pathogens Antifungal
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Bacteria, fungi Broad-spectrum

Sulfonyl-thiadiazole derivatives exhibit antifungal activity, while oxadiazole analogs show broader efficacy against bacteria and fungi, likely due to enhanced electrophilicity and membrane penetration .

Substitution Effects on Thiadiazole Position 5

Variations at position 5 of the thiadiazole ring significantly alter biological activity:

Compound Name Position 5 Substituent Activity Reference
N-[5-(1H-Indol-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole-3-carboxamide Indole Anticancer (synthesized, no IC₅₀)
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 4-Methylphenyl Not specified

The 4-methylphenyl substituent in ZINC2331301 may enhance lipophilicity but requires further biological validation .

Trifluoromethyl-Substituted Analogs

The introduction of trifluoromethyl groups improves metabolic stability and target affinity:

Compound Name Substituent Molecular Weight Activity Reference
(2E)-N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide Trifluoromethyl 389.35 Not reported

This analog’s lower molecular weight (389.35 vs. 471.56 in STK807035) may improve pharmacokinetic profiles, though biological data are pending .

Key Structural-Activity Relationships (SAR)

3,4,5-Trimethoxyphenyl Group : Critical for microtubule disruption and antiproliferative effects .

Thiadiazole Core : Enhances metabolic stability and hydrogen-bonding interactions .

Position 5 Substituents :

  • Alkyl/Sulfanyl Groups (e.g., 2-methylpropyl): Improve lipophilicity and membrane permeability .
  • Aromatic/Indole Groups : May enable DNA intercalation or kinase inhibition .

Oxadiazole vs. Thiadiazole : Oxadiazole derivatives show broader antimicrobial activity due to increased electrophilicity .

Q & A

Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?

The synthesis typically involves coupling a 1,3,4-thiadiazole-2-amine derivative with a 3,4,5-trimethoxycinnamoyl chloride. Key steps include:

  • Thiadiazole core preparation : Reacting 2-methylpropyl-substituted thiosemicarbazide with POCl₃ under reflux (60–90°C), followed by pH adjustment to precipitate intermediates .
  • Cinnamoyl conjugation : Using a Schotten-Baumann reaction with trimethoxyphenylprop-2-enoyl chloride in dichloromethane and triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMSO/water) .

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole and E-configuration of the propenamide via coupling constants (e.g., J = 15–16 Hz for trans-vinylic protons) .
  • X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement (R-factor < 0.05) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns .

Q. What biological activities are reported for structurally related 3,4,5-trimethoxyphenyl derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values < 10 µg/mL against Staphylococcus aureus and Candida albicans due to membrane disruption .
  • Anticancer potential : Inhibition of tubulin polymerization (IC₅₀ ~ 1–5 µM) via trimethoxyphenyl binding to the colchicine site .

Advanced Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Solvent selection : Replace dichloromethane with THF to improve solubility of hydrophobic intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
  • By-product mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted acyl chloride .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Conduct time-kill assays to distinguish static vs. cidal effects at varying concentrations .
  • Membrane permeability assays : Compare accumulation in Gram-positive vs. Gram-negative bacteria using fluorescent probes (e.g., ethidium bromide) .
  • Synergism testing : Evaluate combinatorial effects with β-lactams via checkerboard assays (FIC index ≤ 0.5 indicates synergism) .

Q. How can computational methods complement crystallographic data for structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict binding modes to tubulin (PDB: 1SA0) and prioritize analogs with higher docking scores .
  • DFT calculations : Calculate electrostatic potential maps to rationalize regioselectivity in thiadiazole functionalization .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What crystallographic challenges arise in resolving the thiadiazole-propenamide conformation?

  • Disorder modeling : Apply TWINLAW in SHELXL to address twinning in crystals with pseudo-merohedral symmetry .
  • Hydrogen bonding analysis : Use graph-set notation (e.g., C(6) chains) to interpret packing motifs and stabilize the E-configuration .
  • Thermal motion correction : Refine anisotropic displacement parameters (ADPs) for non-H atoms to reduce R₁ residuals .

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